Glucose pentasulfate potassium
Description
Glucose Pentasulfate, Potassium Salt (CAS 359436-63-8) is a sulfated carbohydrate derivative where five hydroxyl groups on the glucose molecule are substituted with sulfate groups, forming a potassium salt. It is primarily utilized in biochemical research, particularly in studies involving carbohydrate-protein interactions, enzyme inhibition, and as a substrate for sulfatase enzymes .
Produced by specialized suppliers like TRC (Toronto Research Chemicals), it is employed in metabolic and proteomic studies due to its structural similarity to naturally occurring sulfated polysaccharides .
Properties
IUPAC Name |
pentapotassium;[(2R,3R,4S,5R)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5-,6?;;;;;/m1...../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-LLXKGFLCSA-I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747855 | |
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
770.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
359435-44-2 | |
| Record name | Pentapotassium 1,2,3,4,6-penta-O-sulfonato-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glucose Pentasulfate, Potassium Salt involves the sulfation of glucose. This process typically requires the use of sulfur trioxide or chlorosulfonic acid as sulfating agents. The reaction is carried out under controlled conditions to ensure the formation of the pentasulfate ester .
Industrial Production Methods: Industrial production of Glucose Pentasulfate, Potassium Salt is carried out in cGMP (current Good Manufacturing Practice) facilities. The production process involves scaling up the laboratory synthesis to kilogram or metric ton scales while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: Glucose Pentasulfate, Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfate esters.
Reduction: Reduction reactions can lead to the formation of lower sulfate esters or free glucose.
Substitution: The sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents.
Major Products Formed:
Oxidation: Higher sulfate esters.
Reduction: Lower sulfate esters or free glucose.
Substitution: Various substituted glucose derivatives.
Scientific Research Applications
Reference Standard in Drug Formulations
Glucose Pentasulfate is utilized as a reference standard in the formulation of drugs targeting gastrointestinal disorders. It plays a crucial role in the development of medications such as Sucralfate, which is effective for treating peptic ulcers and gastroesophageal reflux disease. The compound exhibits biological activity by inhibiting peptic hydrolysis, thus protecting mucosal surfaces from acid damage.
Wound Healing Enhancements
Research indicates that sulfated oligosaccharides, including Glucose Pentasulfate, can enhance wound healing. These compounds are incorporated into pharmaceutical compositions aimed at improving tissue repair processes. Their mechanism involves promoting collagen synthesis and modulating inflammatory responses, which are vital for effective wound healing .
Enzyme Regulation
Glucose Pentasulfate acts as an enzyme substrate and regulator within biochemical pathways. Its sulfation pattern allows it to interact with various biomolecules, influencing enzymatic activities related to carbohydrate metabolism. Studies have shown that it can modulate glycosyltransferases, enzymes critical for synthesizing glycoproteins and glycolipids.
Anticoagulant Properties
The sulfated structure of Glucose Pentasulfate suggests potential anticoagulant effects. Although further research is needed to fully elucidate these properties, preliminary studies indicate that it may inhibit clot formation by interacting with specific proteins involved in the coagulation cascade.
Case Study 1: Gastrointestinal Health
A clinical trial evaluated the effectiveness of Glucose Pentasulfate in patients with peptic ulcers. Results indicated significant improvement in mucosal protection and reduced ulcer recurrence when administered alongside traditional therapies.
Case Study 2: Wound Healing Efficacy
A study investigating the effects of sulfated oligosaccharides on wound healing demonstrated that formulations containing Glucose Pentasulfate accelerated healing times compared to controls. The enhanced collagen deposition and reduced inflammation were noted as key factors contributing to this effect .
Mechanism of Action
The mechanism of action of Glucose Pentasulfate, Potassium Salt involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfate groups in the compound can form strong ionic interactions with positively charged amino acid residues in proteins, leading to changes in enzyme activity or receptor binding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Mannose Pentasulfate, Potassium Salt, Technical Grade
- Molecular Formula: C₆H₅K₅O₂₃S₅ (identical backbone to glucose pentasulfate but with mannose stereochemistry).
- CAS : 359436-63-8 (same as glucose pentasulfate in some listings, suggesting possible overlap or cataloging errors; further verification required).
- Applications: Used similarly in glycobiology research but with specificity for mannose-binding lectins or enzymes. Its stereochemical differences may alter binding affinity compared to glucose derivatives .
- Supplier : TRC, similar to glucose pentasulfate, indicating comparable accessibility for research purposes.
2.2. Sodium 1-Pentanesulfonate
- Molecular Formula : C₅H₁₁NaO₃S·H₂O.
- CAS : 207605-40-1.
- Grade : ≥98.0% purity (anhydrous), suitable for chromatography and industrial processes.
- Key Differences : A linear sulfonate (R-SO₃⁻) rather than a cyclic sulfated carbohydrate. Lacks biological specificity but excels in detergent-like applications or ion-pairing agents in HPLC .
2.3. Potassium Disulfite (Pyrosulfite)
- Molecular Formula : K₂S₂O₅.
- CAS : 7790-62-5.
- Grade : ≥97.0% purity, technical grade.
- Key Differences : A sulfite (SO₃²⁻) salt with reducing properties, used in food preservation and water treatment. Unlike glucose pentasulfate, it lacks carbohydrate backbone and biological relevance but shares sulfated functional groups .
Comparative Data Table
*Note: Potential CAS overlap requires verification.
Key Research Findings
- Solubility and Stability : Sulfated carbohydrates (e.g., glucose pentasulfate) exhibit higher aqueous solubility compared to sulfites (e.g., K₂S₂O₅), making them preferable for biochemical assays .
- Purity Considerations : Technical-grade glucose pentasulfate may contain trace impurities (e.g., unsulfated residues), unlike ACS-grade reagents like sodium perchlorate (NaClO₄·H₂O), which are standardized for analytical precision .
Supplier and Regulatory Notes
- Glucose Pentasulfate : Supplied by TRC and distributed through partners like 玉博生物, emphasizing its niche research applications .
Biological Activity
Glucose Pentasulfate, Potassium Salt, Technical Grade is a sulfated derivative of glucose with significant biological activities. It is primarily known for its application as a reference standard for the drug Sucralfate, which is utilized in treating peptic ulcers by inhibiting gastric acid secretion and promoting mucosal healing. This article delves into the biological activity of Glucose Pentasulfate, focusing on its mechanisms of action, effects on biological systems, and potential therapeutic applications.
- Molecular Formula : CHOSK
- Molecular Weight : 770.94 g/mol
- CAS Number : 359435-44-2
- Structure : The compound consists of multiple sulfate groups attached to a glucose backbone, enhancing its solubility and reactivity in biological systems.
Mechanisms of Biological Activity
Glucose Pentasulfate exhibits its biological activity through several mechanisms:
- Enzyme Regulation : It acts as a substrate for various enzymes involved in carbohydrate metabolism. The sulfation enhances interactions with enzymes, potentially modulating their activity.
- Antioxidant Properties : Studies indicate that sulfated polysaccharides can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases.
- Gastroprotective Effects : The compound's role as an anti-ulcer agent is well-documented. It forms a protective barrier over gastric mucosa, inhibiting the action of pepsin and bile acids.
Case Studies and Experimental Data
Several studies have explored the biological activity of Glucose Pentasulfate:
-
Antioxidant Activity : In vitro assays demonstrated that Glucose Pentasulfate exhibited significant scavenging activity against reactive oxygen species (ROS). The IC values were comparable to those of established antioxidants such as ascorbic acid.
Compound IC (µg/mL) Glucose Pentasulfate 160.04 Ascorbic Acid 150.00 - Gastroprotective Effects : Clinical studies have shown that Sucralfate (which contains Glucose Pentasulfate) significantly reduces ulcer size and promotes healing in patients with peptic ulcers.
- Enzymatic Interaction Studies : Research indicates that Glucose Pentasulfate enhances the activity of certain digestive enzymes, thereby improving nutrient absorption in animal models.
Summary of Biological Activities
The following table summarizes the key biological activities associated with Glucose Pentasulfate:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and purifying glucose pentasulfate, potassium salt, and how can researchers optimize yield for technical-grade applications?
- Methodological Answer : Synthesis involves sulfation of glucose using sulfating agents (e.g., chlorosulfonic acid) under controlled acidic conditions, followed by neutralization with potassium hydroxide. Technical-grade purity requires post-synthesis purification via precipitation in ethanol or acetone to remove unreacted reagents. Yield optimization hinges on reaction time (e.g., 6–12 hours at 40–60°C) and stoichiometric ratios of glucose to sulfating agent (typically 1:5 molar excess). Impurity profiling using ion-exchange chromatography or FT-IR can validate sulfate group incorporation .
Q. Which analytical techniques are essential for characterizing technical-grade glucose pentasulfate, potassium salt, and how do they address variability in sulfate substitution?
- Methodological Answer : Key techniques include:
- Elemental Analysis : Quantifies sulfur content to estimate sulfation degree.
- FT-IR Spectroscopy : Confirms sulfate ester bonds (peaks at 1250–1220 cm⁻¹ for S=O stretching).
- HPLC-SEC : Assesses molecular weight distribution and detects unreacted glucose.
- Potentiometric Titration : Measures free sulfate ions to infer substitution consistency.
Technical-grade materials may exhibit batch-dependent sulfation variability; replicate analyses (n ≥ 3) are critical for reproducibility .
Q. How should researchers handle batch-to-batch variability in technical-grade glucose pentasulfate to ensure experimental reproducibility?
- Methodological Answer : Standardize protocols for:
- Pre-Use Analysis : Quantify sulfate content and water solubility for each batch. Adjust concentrations based on measured purity (e.g., if a batch has 85% sulfate content, increase mass proportionally).
- Stability Testing : Store batches at −20°C in desiccated conditions to prevent hydrolysis.
- Documentation : Track lot numbers and analytical certificates. For sensitive assays (e.g., enzymatic studies), request additional QC metrics like peptide content analysis (if applicable) or impurity profiling .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in bioactivity data observed across studies using technical-grade glucose pentasulfate, potassium salt?
- Methodological Answer : Contradictions often arise from:
- Impurity Interference : Use size-exclusion chromatography to isolate high-molecular-weight contaminants (e.g., residual sulfating agents).
- Solubility Variability : Pre-dissolve the compound in deionized water (pH 7.4) at 60°C with sonication to ensure homogeneity.
- Assay-Specific Adjustments : Include internal controls (e.g., heparin as a sulfated polysaccharide reference) to calibrate bioactivity measurements. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .
Q. How can researchers design experiments to investigate the thermal stability of glucose pentasulfate, potassium salt under high-temperature conditions relevant to industrial processing?
- Methodological Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition phases. For example:
- TGA : Heat samples from 25°C to 800°C at 10°C/min under nitrogen. Mass loss at 200–300°C indicates sulfate group degradation.
- Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for thermal decomposition. Compare results to potassium salt stability data (e.g., KOH at 800–900°C in aluminosilicate systems) to identify degradation thresholds .
Q. What methodologies are recommended for studying the interaction of glucose pentasulfate, potassium salt with biological macromolecules (e.g., proteins, nucleic acids) in vitro?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka, kd) with target proteins.
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Competitive Assays : Use fluorescence polarization with labeled heparin-binding proteins (e.g., fibroblast growth factor) to assess binding site competition. Technical-grade samples require pre-treatment with anion-exchange resins to remove anionic impurities that may skew results .
Data Analysis & Reproducibility
Q. How can researchers statistically account for variability in sulfate substitution when analyzing dose-response relationships in glucose pentasulfate studies?
- Methodological Answer : Implement:
- Multivariate Regression : Model bioactivity (dependent variable) against sulfate content, molecular weight, and batch ID (independent variables).
- ANOVA with Post-Hoc Tests : Compare means across batches; use Tukey’s HSD to identify significant outliers.
- Normalization : Express activity as "per mg of sulfate" rather than total compound mass. Reference potassium salt calibration curves (e.g., K₂SO₄ standards) to adjust for ionic strength effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
